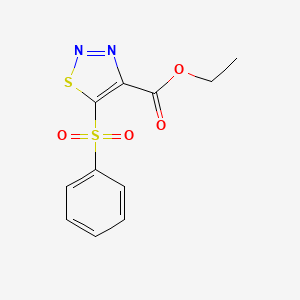

Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

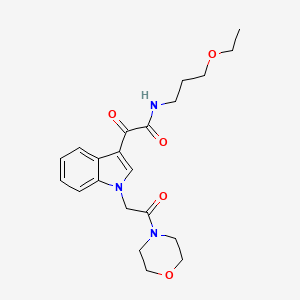

Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The phenylsulfonyl group attached to the thiadiazole ring is a sulfonyl group bonded to a phenyl group . Sulfonyl groups are typically prepared by organic oxidation of thioethers .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an image of the compound’s structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Generally, sulfones can participate in various types of reactions, including oxidation and reduction, addition and elimination reactions, and various types of coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Glutaminase Inhibition

- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) Analogs: Analogues of BPTES, a potent and selective allosteric inhibitor of kidney-type glutaminase, have been synthesized and evaluated. These compounds, including certain thiadiazole derivatives, have shown promise in inhibiting glutaminase, with potential therapeutic applications in cancer treatment (Shukla et al., 2012).

Antimicrobial and Antifungal Action

- Antimicrobial and Antifungal Activity: Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 1,3,4-thiadiazoles, have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibit antifungal activity against Candida albicans. This suggests their potential as antimicrobial and antifungal agents (Sych et al., 2019).

Antiglaucoma Activity

- Pyrazole Carboxylic Acid Derivatives: Pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential use in antiglaucoma therapy (Kasımoğulları et al., 2010).

Anticancer Agents

- DHFR Inhibitors: Novel series of thiazoles and thiadiazoles incorporating a sulfonamide group have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), showing potential as anticancer agents. Molecular docking studies and SAR analysis further support their potential in cancer treatment (Riyadh et al., 2018).

Drug Metabolism

- Biaryl-Bis-Sulfonamide AMPA Receptor Potentiator Metabolites: The application of microbial-based biocatalytic systems has been demonstrated for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showing potential in drug metabolism studies (Zmijewski et al., 2006).

Antiviral Activity

- Pyrazole- and Isoxazole-Based Heterocycles: Synthesis of new pyrazole- and isoxazole-based heterocycles has been explored, with one compound showing significant reduction in viral plaques of Herpes simplex type-1 (HSV-1), suggesting potential antiviral applications (Dawood et al., 2011).

Auxin Activities

- Acylamides with Substituted Thiadiazole: Synthesis of acylamides with substituted thiadiazole has been investigated, revealing moderate auxin activities and potential antiblastic effects on wheat gemma (Yue et al., 2010).

作用機序

The action of a compound can also be influenced by various environmental factors. For example, certain chemicals can increase oxidative stress in the male reproductive tract, leading to increased DNA damage and epigenetic modification . These mechanisms can be associated with infertility and poor fertilization capacity of the oocyte, increased risk of pregnancy complications, and recurrent pregnancy loss, as well as have a negative impact on the health and development of the offspring .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. This includes avoiding contact with skin and eyes, not breathing in dust or vapors, and storing the compound in a suitable container in a cool, well-ventilated place .

特性

IUPAC Name |

ethyl 5-(benzenesulfonyl)thiadiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S2/c1-2-17-10(14)9-11(18-13-12-9)19(15,16)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWWAVLCRVGFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2953965.png)

![N-(2,6-dimethylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2953969.png)

![5-Chloro-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B2953973.png)

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2953980.png)

![3-(4-chlorobenzamido)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B2953983.png)

![2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B2953987.png)